![molecular formula C18H11N3OS2 B2611681 N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681174-71-0](/img/structure/B2611681.png)
N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a derivative of 8H-indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The compound has shown inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .
Molecular Structure Analysis
The molecular structure of this compound involves an indene moiety and a 3,5-dimethoxybenzamido moiety . The indene moiety of the compound is known to bury deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .
Scientific Research Applications
Antiviral Activity Against SARS-CoV-2
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has significantly impacted global health and economies. The 3-Chymotrypsin-like cysteine protease (3CL pro) plays a crucial role in viral replication. Researchers synthesized a series of 8H-indeno[1,2-d]thiazole derivatives and evaluated their biochemical activities against SARS-CoV-2 3CL pro. Among these derivatives, the representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro. Molecular docking studies further rationalized the binding mode of this compound .
Potential as Antimicrobial Agents
Thiazole derivatives have been explored for their antimicrobial properties. While specific studies on this compound are limited, its structural features suggest potential as an antimicrobial agent. Further investigations are warranted to assess its efficacy against bacterial and fungal pathogens .
Antihypertensive and Antioxidant Properties
While speculative, the compound’s structural features suggest possible antihypertensive and antioxidant effects. These aspects warrant further investigation.
Mechanism of Action
properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3OS2/c22-17(11-5-6-13-14(8-11)23-9-19-13)21-18-20-16-12-4-2-1-3-10(12)7-15(16)24-18/h1-6,8-9H,7H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVMHNZRCAFINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.